

2,3-Dichloro-1,4-dioxane fundamental properties

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Compound of Interest

Compound Name: 2,3-Dichloro-1,4-dioxane

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An In-depth Technical Guide to the Fundamental Properties of **2,3-Dichloro-1,4-dioxane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-1,4-dioxane is a halogenated heterocyclic compound with significant applications in synthetic organic chemistry. Its utility as a solvent, an electrophilic intermediate, and a precursor for various functionalized molecules makes a thorough understanding of its fundamental properties essential for researchers. This guide provides a comprehensive overview of the core physicochemical properties, stereochemistry, synthesis, reactivity, spectroscopic characterization, and safety considerations of **2,3-dichloro-1,4-dioxane**. Emphasis is placed on the distinct characteristics of its cis and trans isomers, offering field-proven insights and detailed protocols to support laboratory applications.

Introduction and Chemical Identity

2,3-Dichloro-1,4-dioxane is a derivative of the cyclic ether 1,4-dioxane, featuring chlorine substituents on the C2 and C3 positions. The presence of these chlorine atoms introduces chirality and significantly influences the molecule's reactivity and physical properties compared to its parent compound. The molecule exists as a pair of diastereomers: cis-**2,3-dichloro-1,4-dioxane** and trans-**2,3-dichloro-1,4-dioxane**. The trans isomer is a racemic mixture of (2R,3R) and (2S,3S) enantiomers, while the cis isomer is a meso compound.

The chlorinated nature of this dioxane derivative enhances its utility as an electrophile in substitution reactions, making it a valuable building block in the synthesis of more complex

heterocyclic systems, including those with pharmaceutical and agrochemical relevance.[1]

Physicochemical and Stereochemical Properties

The physical and chemical properties of **2,3-dichloro-1,4-dioxane** are dictated by its molecular structure, particularly the presence and stereochemical arrangement of the two chlorine atoms. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,3-Dichloro-1,4-dioxane**

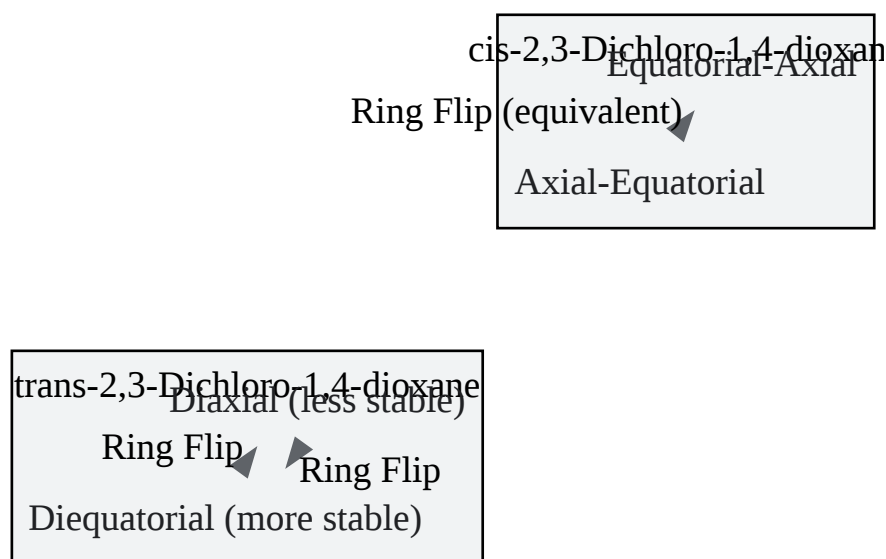
Property	Value	Source(s)
IUPAC Name	2,3-dichloro-1,4-dioxane	[2]
Molecular Formula	C ₄ H ₆ Cl ₂ O ₂	[2]
Molecular Weight	156.99 g/mol	[2]
CAS Number	95-59-0 (isomer mixture)	[2]
3883-43-0 (trans isomer)	[3]	
3883-42-9 (cis isomer)	[3]	
Appearance	Colorless to light yellow liquid or crystalline powder	[4][5]
Melting Point	30 °C (trans isomer)	[2]
52 °C (cis isomer)	[6]	
Boiling Point	80-82 °C @ 10 mmHg	
Density	~1.468 g/cm ³ at 20 °C	[2]
Solubility	Insoluble in water; very soluble in ether, acetone, benzene, chloroform, carbon tetrachloride, dioxane, petroleum ether.[2][7]	

Stereochemistry and Conformational Analysis

The stereoisomers of **2,3-dichloro-1,4-dioxane** exhibit distinct conformational preferences which influence their reactivity and spectroscopic properties. The dioxane ring adopts a chair conformation.

- **trans-Isomer:** In the more stable diequatorial conformation, both chlorine atoms occupy equatorial positions. A ring flip would place both chlorines in the less favorable diaxial conformation due to steric hindrance.
- **cis-Isomer:** This isomer exists in a conformation where one chlorine atom is in an axial position and the other is equatorial.

The energy differences between these conformations can be studied using computational methods and spectroscopic techniques like NMR.^{[6][8]}



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Caption: Conformational isomers of **2,3-dichloro-1,4-dioxane**.

Synthesis and Purification

The primary route to **2,3-dichloro-1,4-dioxane** is the direct chlorination of 1,4-dioxane. The stereochemical outcome of the reaction can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of trans-2,3-Dichloro-1,4-dioxane

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for synthetic methods.

Materials:

- Anhydrous 1,4-dioxane (peroxide-free)
- Iodine
- Chlorine gas
- Diethyl ether
- Aqueous sodium thiosulfate solution
- Anhydrous sodium sulfate

Procedure:

- To a 2-L three-necked round-bottomed flask equipped with two gas inlet tubes with sintered-glass diffusers and a reflux condenser connected to a potassium hydroxide trap, add 1200 g (13.64 mol) of anhydrous dioxane and 8 g (0.03 mol) of iodine.
- Heat the mixture to 90°C and pass a steady stream of chlorine gas through the solution.
- Monitor the reaction progress by ^1H NMR spectroscopy. The reaction is approximately 90% complete after about 33 hours.
- Caution: Interrupt the chlorine stream. Do not reinitiate the chlorine stream after the mixture has cooled, as this may lead to spontaneous inflammation.
- Allow the reaction mixture to cool to room temperature and add 500 mL of diethyl ether.
- Wash the organic solution with aqueous sodium thiosulfate to remove unreacted iodine.

- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Evaporate the ether under reduced pressure.
- Distill the residue through a 20-cm Vigreux column to yield 1200–1300 g of trans-**2,3-dichloro-1,4-dioxane** (bp 89°C/16 mmHg).

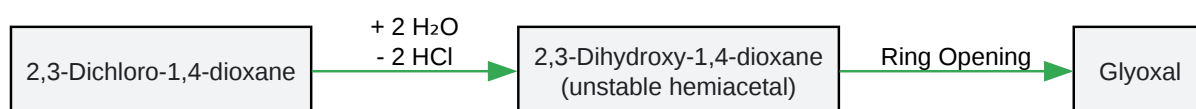
Purification: The distilled product can be further purified by recrystallization from hexane at low temperatures.

Chemical Reactivity and Mechanisms

The electrophilic nature of the carbon atoms bearing the chlorine substituents governs the reactivity of **2,3-dichloro-1,4-dioxane**. It readily undergoes nucleophilic substitution reactions.

Hydrolysis

In the presence of hot water, **2,3-dichloro-1,4-dioxane** decomposes.[2] Mild hydrolysis yields glyoxal, indicating the susceptibility of the C-Cl bonds to cleavage.[9]



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Caption: Hydrolysis of **2,3-dichloro-1,4-dioxane** to glyoxal.

Reactions with Nucleophiles

2,3-Dichloro-1,4-dioxane is a versatile substrate for reactions with various nucleophiles, including mercaptans and amines.

- Reaction with Mercaptans: It reacts with dithiols, such as 1,2-ethanedithiol, to form glyoxal mercaptals. This reaction highlights its utility as a glyoxal equivalent in organic synthesis.[9]
- Reaction with Amines: Reactions with primary and secondary amines can lead to the corresponding 2,3-diamino-1,4-dioxane derivatives. These reactions are foundational for

building more complex heterocyclic scaffolds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the identification and differentiation of the cis and trans isomers of **2,3-dichloro-1,4-dioxane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides clear differentiation between the isomers due to their different symmetries and conformational preferences.
 - trans-isomer: The two methine protons (H-2 and H-3) are equivalent, as are the two pairs of methylene protons (H-5 and H-6). This results in a simpler spectrum. The chemical shift for the methine protons is around 5.95 ppm.[\[13\]](#)[\[14\]](#)
 - cis-isomer: The methine protons are in different environments (one axial, one equatorial), leading to distinct signals. The methylene protons will also exhibit more complex splitting patterns.
- ^{13}C NMR:
 - trans-isomer: Due to symmetry, only two signals are expected: one for the two equivalent methine carbons and one for the two equivalent methylene carbons.
 - cis-isomer: Four distinct signals are expected, corresponding to the two non-equivalent methine carbons and the two non-equivalent methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dichloro-1,4-dioxane** is characterized by strong C-O-C stretching vibrations typical of cyclic ethers in the $1140\text{--}1070\text{ cm}^{-1}$ region. C-H stretching vibrations are observed around $2800\text{--}3000\text{ cm}^{-1}$. The C-Cl stretching vibrations appear in the fingerprint region, typically between 600 and 800 cm^{-1} .

Mass Spectrometry (MS)

Electron impact mass spectrometry of **2,3-dichloro-1,4-dioxane** will show a molecular ion peak (M^+) at m/z 156 (for ^{35}Cl isotopes). The fragmentation pattern is complex and can involve the loss of HCl, chlorine radicals, and ring cleavage to produce characteristic fragment ions.[15] [16] The isotopic pattern of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Development

The unique chemical properties of **2,3-dichloro-1,4-dioxane** make it a valuable tool in several areas of chemical research:

- **Synthetic Intermediate:** It serves as a precursor for the synthesis of various substituted dioxanes, which are important motifs in medicinal chemistry and materials science.[1][17]
- **Electrophilic Reagent:** Its reactivity towards nucleophiles allows for the introduction of the dioxane ring system into larger molecules.
- **Solvent:** Like its parent compound, it can be used as a solvent in certain chemical reactions. [7]

Safety, Handling, and Toxicology

Due to its chlorinated nature and classification as an experimental carcinogen, **2,3-dichloro-1,4-dioxane** must be handled with appropriate safety precautions.

Toxicology Summary

While specific LD50 data for **2,3-dichloro-1,4-dioxane** is not readily available, studies have shown that subcutaneous injection in rabbits can induce sarcomas at the injection site.[2] The toxicology of the parent compound, 1,4-dioxane, is well-documented, with the liver and kidneys being target organs for toxicity.[18][19] 1,4-Dioxane is classified as a probable human carcinogen.[19] Given these findings, **2,3-dichloro-1,4-dioxane** should be treated as a hazardous substance with potential carcinogenic effects.

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** All work with **2,3-dichloro-1,4-dioxane** should be conducted in a well-ventilated chemical fume hood.

- Personal Protective Equipment:
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
 - Skin and Body Protection: A lab coat should be worn. Avoid skin contact.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Chlorinated solvent waste should be collected in a designated, properly labeled container and should not be mixed with non-halogenated waste.^{[13][20]}

Conclusion

2,3-Dichloro-1,4-dioxane is a multifaceted chemical compound with distinct properties tied to its stereochemistry. The cis and trans isomers offer different conformational and reactivity profiles, making a detailed understanding of their characteristics crucial for their effective use in research and development. This guide has outlined the fundamental properties, synthesis, reactivity, and safety considerations associated with **2,3-dichloro-1,4-dioxane** to provide a solid foundation for its application in the laboratory. Adherence to strict safety protocols is paramount when working with this and other chlorinated compounds.

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